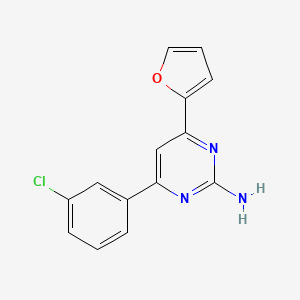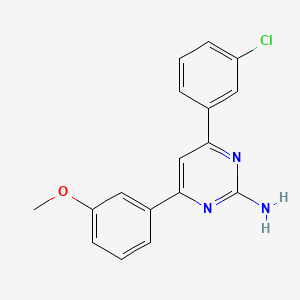
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4CPFPA) is an organic compound that is of great interest to scientists and researchers due to its wide range of applications in scientific research and laboratory experiments. 4CPFPA is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic reactions, such as the Biginelli reaction and the Hantzsch reaction. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.
Wirkmechanismus
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields. 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an agonist of the 5-HT2A receptor, a serotonin receptor that is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. In addition, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a non-toxic, non-volatile compound that is relatively easy to synthesize and store. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively stable in a variety of conditions and can be used in a variety of reactions. However, there are some limitations to using 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments. For example, the compound is sensitive to light and air, and therefore must be stored in tightly sealed containers in a dark and dry environment. Additionally, the compound is sensitive to heat and should not be exposed to temperatures above 80°C.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. For example, further research could be conducted to explore the compound's potential applications in medicine and drug development. Additionally, further research could be conducted to explore the compound's potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the compound's potential as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.
Synthesemethoden
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Biginelli reaction, the Hantzsch reaction, and the Wittig reaction. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a β-diketone in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, an amide, and an aromatic or aliphatic dicarboxylic acid in the presence of a base catalyst. The Wittig reaction involves the condensation of an aldehyde or ketone with a phosphonium salt in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXTDUCEWAKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














